molecular formula C34H41NO4SSi B588855 6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 CAS No. 1189422-34-1

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4

货号: B588855
CAS 编号: 1189422-34-1
分子量: 591.874
InChI 键: YYSIXGNGLSNJGQ-KFESLDSXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride, resulting in the protection of the hydroxyl group at the 6-position . The deuterium labeling (d4) is used for tracing and analytical purposes in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves several steps:

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

作用机制

The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, such as the inhibition of bone resorption and the reduction of cholesterol levels .

相似化合物的比较

生物活性

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) commonly used in the treatment of osteoporosis and breast cancer. This compound has garnered interest due to its potential biological activities, including anti-cancer effects and interactions with various biological targets. This article aims to summarize the biological activity of this compound, supported by data tables and research findings.

  • CAS Number : 1189422-34-1
  • Molecular Formula : C34H41NO4SSi
  • Molecular Weight : 587.844 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 706.195ºC at 760 mmHg

This compound operates primarily through its interaction with estrogen receptors (ERs). As a SERM, it exhibits tissue-selective actions, which can lead to:

  • Estrogenic effects in bone tissue, promoting bone density.
  • Antiestrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent tumors.

The compound's structural modifications enhance its stability and bioavailability, which may contribute to its efficacy compared to non-modified Raloxifene .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (T47-D) and prostate (LNCaP) cancer cells.
    • The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
      • T47-D cells: IC50 = 1.33 µM
      • LNCaP cells: IC50 = 10.20 µM
    Cell LineIC50 (µM)
    T47-D1.33
    LNCaP10.20
  • Mechanisms of Action in Cancer Cells :
    • The compound induces apoptosis in T47-D cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
    • Fluorescence microscopy studies revealed characteristic apoptotic features in treated cells, such as chromatin condensation and membrane blebbing .
  • Synergistic Effects with Other Compounds :
    • Studies have explored the synergistic potential of this compound when combined with other therapeutic agents, showing enhanced efficacy against resistant cancer cell lines .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor volume compared to controls, suggesting promising therapeutic potential.

Case Study 2: Osteoporosis Management

In another investigation focusing on osteoporosis, the compound demonstrated an ability to increase bone mineral density in ovariectomized rats, indicating its potential for clinical applications in postmenopausal osteoporosis management.

属性

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSIXGNGLSNJGQ-KFESLDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662005
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189422-34-1
Record name [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。